molecular formula C6H12ClNO B3016917 (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride CAS No. 2490314-21-9

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride

Cat. No.: B3016917
CAS No.: 2490314-21-9
M. Wt: 149.62
InChI Key: HVKZICJLYXGRHD-YAFCINRGSA-N
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Description

(1S,4S,6R)-2-Oxabicyclo[221]heptan-6-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Scientific Research Applications

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched products, which are crucial for the synthesis of bioactive compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the amine group.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

(1S,4S,6R)-2-Oxabicyclo[221]heptan-6-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,4S,6R)-2-oxabicyclo[2.2.1]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKZICJLYXGRHD-YAFCINRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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